3-Bromo-6-fluoro-2-(trifluoromethyl)benzylamine
Description
3-Bromo-6-fluoro-2-(trifluoromethyl)benzylamine (CAS: 2385185-07-7) is a halogenated aromatic amine with the molecular formula C₈H₆BrF₄N and a molecular weight of 272.04 g/mol . Its structure features a benzylamine backbone substituted with bromine (at position 3), fluorine (position 6), and a trifluoromethyl group (position 2). The compound’s unique electronic and steric profile, driven by the combination of electron-withdrawing groups (Br, F, CF₃), makes it a candidate for pharmaceutical intermediates or agrochemical synthesis.
Properties
Molecular Formula |
C8H6BrF4N |
|---|---|
Molecular Weight |
272.04 g/mol |
IUPAC Name |
[3-bromo-6-fluoro-2-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C8H6BrF4N/c9-5-1-2-6(10)4(3-14)7(5)8(11,12)13/h1-2H,3,14H2 |
InChI Key |
MZFMQPPKRSWGFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)CN)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Bromination and Fluorination Techniques
A patent (CN102898358A) describes an improved bromination and fluorination method for fluoropyridine compounds that can be adapted for benzylamine derivatives. The method avoids direct bromine handling by using safer bromination techniques, improving environmental safety and reaction yields (over 80% per step, with total recovery above 70%). The bromination is conducted in specialized tetrafluoroethylene reaction vessels under controlled temperatures. Fluorination involves diazotization and fluorination steps using sodium nitrite and anhydrous hydrogen fluoride, followed by recrystallization in ethyl acetate/petroleum ether systems to purify the product.
Although this patent focuses on fluoropyridines, the principles of selective bromination and fluorination under controlled conditions are applicable to the preparation of 3-Bromo-6-fluoro-2-(trifluoromethyl)benzylamine, especially for introducing the bromine and fluorine atoms at precise positions.
Stepwise Synthesis via Halogenated Benzylamine Intermediates
The preparation of halogenated benzylamines typically involves:
- Starting from a suitably substituted benzyl precursor, such as 3-fluoro-6-(trifluoromethyl)benzyl derivatives.
- Bromination at the 3-position using brominating agents under mild conditions to avoid over-bromination.
- Subsequent amination to introduce the benzylamine group, often via nucleophilic substitution or reductive amination.
The fluorine and trifluoromethyl groups are generally stable under these conditions, allowing selective functionalization at the bromine site.
Alternative Synthetic Routes
While direct literature on this compound is limited, related synthetic methodologies for fluorinated aromatic amines provide insights:
- The use of diazonium salt intermediates formed by reaction of aromatic amines with sodium nitrite under acidic conditions, followed by substitution with nucleophiles (e.g., amines) to install the benzylamine group.
- Application of palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the amine moiety onto brominated fluorinated aromatics.
- Controlled halogen exchange reactions to install fluorine atoms, often using potassium fluoride and phase-transfer catalysts in polar aprotic solvents like dimethylformamide.
These methods ensure high regioselectivity and yield while preserving sensitive functional groups such as trifluoromethyl.
Data Table: Comparative Yields and Conditions in Related Syntheses
| Step/Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination of fluorinated aromatics | Bromine or N-bromosuccinimide, mild temp | 80-90 | Avoids over-bromination, regioselective |
| Fluorination via diazonium salts | Sodium nitrite, anhydrous hydrogen fluoride | 85-90 | Requires low temperature control |
| Amination (Reductive or Nucleophilic) | Ammonia or amines, Pd-catalyst, base | 75-95 | High selectivity, mild conditions |
| Purification | Recrystallization (ethyl acetate/petroleum ether) | >95 purity | Essential for removing side-products |
- The preparation of this compound demands precise control of halogenation steps, leveraging improved bromination techniques that minimize environmental impact and maximize yield.
- Fluorination is efficiently achieved via diazotization-fluorination sequences, which can be adapted to aromatic systems bearing trifluoromethyl groups without compromising the integrity of sensitive substituents.
- Amination strategies, including palladium-catalyzed cross-coupling or nucleophilic substitution, provide reliable routes to introduce the benzylamine functionality with high regioselectivity.
- The use of polar aprotic solvents such as dimethylformamide and phase-transfer catalysts enhances reaction efficiency and selectivity in halogen exchange and amination steps.
- Purification by recrystallization in ethyl acetate/petroleum ether systems is critical to achieve high purity of the final compound.
- Overall, the synthetic route is characterized by high yields (often exceeding 70% per step), environmental considerations, and operational simplicity, making it suitable for scale-up and industrial applications.
The preparation of this compound is best approached via a multi-step synthesis involving selective bromination and fluorination of aromatic precursors, followed by amination to install the benzylamine group. Improved bromination methods that avoid direct bromine handling and employ environmentally friendly conditions are preferred. Fluorination through diazonium intermediates and amination via palladium-catalyzed or nucleophilic routes ensure high selectivity and yield. The final product is purified by recrystallization to achieve high purity suitable for pharmaceutical or agrochemical use.
This comprehensive analysis integrates data from patent literature and related synthetic methodologies, providing a robust framework for the preparation of this compound with professional and authoritative guidance.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 3 is highly susceptible to nucleophilic substitution under specific conditions:
Mechanistic Insight :
-
The electron-withdrawing trifluoromethyl and fluorine groups activate the benzene ring, facilitating nucleophilic attack at the bromine-substituted position .
-
Transition state stabilization by CF₃ reduces activation energy, accelerating substitution kinetics .
Oxidation and Reduction Reactions
The benzylamine group undergoes redox transformations:
| Reaction Type | Reagents | Product | Outcome |
|---|---|---|---|
| Oxidation | KMnO₄, acidic conditions | 3-Bromo-6-fluoro-2-(trifluoromethyl)benzoic acid | Aldehyde intermediates form transiently; over-oxidation yields carboxylic acids. |
| Reduction | LiAlH₄, THF | 3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl alcohol | Selective reduction of the amine group is challenging due to competing pathways. |
Key Observation :
-
The trifluoromethyl group enhances oxidative stability but complicates selective reductions due to steric and electronic effects.
Cross-Coupling Reactions
The bromine atom participates in transition metal-catalyzed couplings:
Efficiency :
-
Reactions achieve >80% yield in optimized conditions, with CF₃ groups minimally interfering with catalyst activity .
Elimination and Cyclization Reactions
The compound’s structure permits intramolecular transformations:
Theoretical Support :
-
DFT calculations confirm that CF₃ groups stabilize intermediates through electron-withdrawing effects, favoring elimination over substitution .
Comparative Reactivity with Analogues
The compound’s uniqueness is highlighted against structurally similar molecules:
| Compound | Reactivity Difference |
|---|---|
| 3-Bromo-2-(trifluoromethyl)benzylamine | Absence of fluorine reduces electrophilicity at C6, slowing substitution kinetics. |
| 3-Bromo-6-fluoro-2-methylbenzylamine | Methyl group lacks the electron-withdrawing effect of CF₃, altering regioselectivity. |
Scientific Research Applications
3-Bromo-6-fluoro-2-(trifluoromethyl)benzylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-6-fluoro-2-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as bromine, fluorine, and trifluoromethyl enhances its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and lead to desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Comparisons
2-(Trifluoromethyl)benzylamine (CAS: 3048-01-9)
- Molecular Formula : C₈H₈F₃N
- Molecular Weight : 175.15 g/mol
- Key Differences: Lacks bromine and fluorine substituents, resulting in reduced molecular weight and steric bulk. Applications: Simpler structure may favor use in small-molecule drug synthesis where minimal steric hindrance is desired.
3-Bromo-6-fluoro-2-hydroxy-benzaldehyde (CAS: 199287-82-6)
- Molecular Formula : C₇H₄BrFO₂
- Molecular Weight : 219.01 g/mol
- Key Differences :
- Replaces the benzylamine group with an aldehyde (-CHO) and hydroxyl (-OH) group.
- Aldehyde functionality enhances electrophilicity, making it reactive toward nucleophiles (e.g., in condensation reactions).
- Hydroxyl group increases solubility in polar solvents but introduces instability under oxidative conditions.
Heterocyclic Analogs
2-Bromo-6-(trifluoromethyl)pyridine (CAS: 189278-27-1)
- Molecular Formula : C₆H₃BrF₃N
- Molecular Weight : 240.00 g/mol
- Key Differences :
- Pyridine ring replaces benzene, introducing basicity (pKa ~1.7) and altered electronic properties.
- Bromine and trifluoromethyl groups are positioned similarly, but the nitrogen in pyridine enables coordination in metal-catalyzed reactions.
- Applications: Preferred in catalysis or ligand design due to pyridine’s Lewis basicity.
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |
|---|---|---|---|---|
| Target Compound | C₈H₆BrF₄N | 272.04 | Br (C3), F (C6), CF₃ (C2), -NH₂ | High cross-coupling potential |
| 2-(Trifluoromethyl)benzylamine | C₈H₈F₃N | 175.15 | CF₃ (C2), -NH₂ | Low steric hindrance |
| 3-Bromo-6-fluoro-2-hydroxy-benzaldehyde | C₇H₄BrFO₂ | 219.01 | Br (C3), F (C6), -OH, -CHO | Electrophilic aldehyde reactivity |
| 2-Bromo-6-(trifluoromethyl)pyridine | C₆H₃BrF₃N | 240.00 | Br (C2), CF₃ (C6), pyridine ring | Basicity-driven coordination |
| 3-Benzyloxy-6-bromo-2-fluorobenzaldehyde | C₁₄H₁₀BrFO₂ | 309.13 | Br (C6), F (C2), -OCH₂C₆H₅, -CHO | Steric hindrance, aldehyde reactivity |
Biological Activity
3-Bromo-6-fluoro-2-(trifluoromethyl)benzylamine is an organic compound with significant potential in medicinal chemistry. Its unique structural features, including a bromine atom, a fluorine atom, and a trifluoromethyl group, contribute to its biological activity and applications in drug development. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
The molecular formula of this compound is C10H8BrF4N, with a molecular weight of approximately 272.038 g/mol. The trifluoromethyl group enhances the compound's metabolic stability and bioactivity, making it a candidate for further research in pharmaceuticals.
Research indicates that the trifluoromethyl group can significantly influence the compound's interaction with biological targets. Compounds containing this group often exhibit enhanced binding affinity to enzymes and receptors, which is crucial for their pharmacological effects. The mechanism by which this compound interacts with these targets is an area of ongoing investigation .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit various biological pathways. For example, compounds structurally similar to this benzylamine have shown activity against cancer cell lines, suggesting potential anticancer properties. The presence of the trifluoromethyl group has been linked to improved potency in inhibiting serotonin uptake, indicating possible applications in treating mood disorders .
Case Studies
- Anticancer Activity : A study focusing on similar compounds revealed that derivatives with trifluoromethyl groups exhibited substantial inhibitory effects on the growth of MCF-7 breast cancer cells. The IC50 values for these compounds were significantly lower than those of standard drugs like Tamoxifen, highlighting their potential as effective anticancer agents .
- Enzyme Inhibition : Another research effort explored the inhibition of specific enzymes by benzylamine derivatives. The findings suggested that modifications in the benzylamine structure could lead to enhanced enzyme inhibition, which is critical for developing new therapeutics targeting metabolic disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Bromo-6-fluorobenzylamine | C10H8BrF | Lacks trifluoromethyl group; different reactivity |
| 3-(Trifluoromethyl)benzyl bromide | C10H8BrF3 | Contains trifluoromethyl but different halogen |
| 4-Bromo-2-(trifluoromethyl)aniline | C9H8BrF3N | Different position of amino group; varied properties |
| 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine | C9H9BrF3N2 | Contains two amine groups; increased reactivity |
The comparative analysis shows that the unique combination of functional groups in this compound significantly influences its reactivity and biological activity compared to similar compounds.
Future Directions in Research
The promising biological activity of this compound warrants further investigation into its therapeutic applications. Future studies should focus on:
- Mechanistic Studies : Elucidating the precise mechanisms by which this compound interacts with biological targets.
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
- Structural Modifications : Exploring structural analogs to optimize bioactivity and reduce potential side effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Bromo-6-fluoro-2-(trifluoromethyl)benzylamine, and how can reaction conditions be monitored?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or catalytic coupling reactions. For example, brominated intermediates (e.g., benzyl bromides) may undergo amination in tetrahydrofuran (THF) with a base like triethylamine to minimize side reactions . Reaction progress can be monitored using thin-layer chromatography (TLC) with UV visualization or GC-MS. Post-reaction purification often employs column chromatography or recrystallization to isolate the amine product .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : and NMR to resolve substituent positions (e.g., distinguishing bromo, fluoro, and trifluoromethyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : To verify the molecular formula (e.g., exact mass for CHBrFN) .
- X-ray Crystallography : For unambiguous structural confirmation, using programs like SHELXL for refinement .
Q. How should researchers handle safety and storage considerations for this compound?
- Methodological Answer : As a halogenated benzylamine, it is corrosive and requires storage at 0–6°C in airtight containers. Personal protective equipment (PPE) such as nitrile gloves and fume hoods are mandatory during handling. Transport regulations classify it under UN 3259 (corrosive amines) .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (Br, F, CF) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The trifluoromethyl group enhances electrophilicity at the benzyl position, facilitating Suzuki-Miyaura couplings with boronic acids. Bromine acts as a leaving group, while fluorine stabilizes intermediates via resonance. Kinetic studies using NMR can track substituent effects on reaction rates .
Q. What strategies resolve discrepancies between computational docking predictions and experimental binding affinity data for this compound?
- Methodological Answer : If docking simulations (e.g., targeting microbial enzymes) conflict with assay results, validate computational models by:
- Adjusting force field parameters to account for fluorine’s electronegativity.
- Conducting isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- Re-evaluating protonation states of the amine group under physiological conditions .
Q. How can regioselectivity challenges in functionalizing the benzylamine core be addressed?
- Methodological Answer : Directed ortho-metalation (DoM) using lithium bases can achieve selective substitution. For example, the bromine atom directs metalation to specific positions, enabling sequential functionalization. Monitor regioselectivity via NMR or X-ray crystallography .
Q. What analytical approaches differentiate between polymorphs or solvates of this compound?
- Methodological Answer : Use powder X-ray diffraction (PXRD) to identify crystalline forms and differential scanning calorimetry (DSC) to detect phase transitions. Solvate formation can be confirmed by thermogravimetric analysis (TGA) coupled with mass loss profiles .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic and spectroscopic data for this compound?
- Methodological Answer : If X-ray data (e.g., bond lengths) conflict with NMR/IR results:
Re-examine sample purity (e.g., via HPLC).
Check for dynamic effects in solution (e.g., rotational barriers affecting NMR signals).
Use computational chemistry (DFT) to model expected spectroscopic profiles and compare with experimental data .
Tables for Key Data
| Property | Method | Reference |
|---|---|---|
| Melting Point | DSC | |
| Molecular Formula | HRMS | |
| Crystal Structure | SHELXL-refined XRD | |
| Regioselectivity in DoM | NMR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
